molecular formula C3H4O4 B127227 (213C)propanedioic acid CAS No. 55514-11-9

(213C)propanedioic acid

Cat. No.: B127227
CAS No.: 55514-11-9
M. Wt: 105.05 g/mol
InChI Key: OFOBLEOULBTSOW-OUBTZVSYSA-N
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Biochemical Analysis

Biochemical Properties

Malonic acid-2-13C: participates in several biochemical reactions. It interacts with enzymes such as malonyl-CoA decarboxylase, which is involved in fatty acid metabolism . The nature of these interactions often involves the transfer of the 13C isotope, allowing researchers to track the metabolic fate of the compound .

Cellular Effects

In cells, Malonic acid-2-13C can influence various processes. For instance, it can affect cell signaling pathways and gene expression related to fatty acid metabolism . Its presence can also impact cellular metabolism, as it is a key intermediate in the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, Malonic acid-2-13C exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways . The 13C label allows for precise tracking of these interactions .

Temporal Effects in Laboratory Settings

Over time, the effects of Malonic acid-2-13C can change in laboratory settings. Its stability and degradation can influence long-term cellular function. In studies involving malonyl-CoA decarboxylase deficiency, the levels of malonic acids, including Malonic acid-2-13C , were successfully quantified in plasma samples .

Dosage Effects in Animal Models

The effects of Malonic acid-2-13C can vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Malonic acid-2-13C: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Malonic acid-2-13C is transported and distributed through specific transporters and binding proteins . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of Malonic acid-2-13C can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Malonic acid-2-13C , the specific details can vary depending on the experimental conditions and the biological system under study. Always refer to the primary literature for the most accurate and up-to-date information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of malonic acid-2-13C typically involves the isotopic labeling of malonic acid. One common method starts with chloroacetic acid, which is converted to its sodium salt using sodium carbonate. This intermediate is then reacted with sodium cyanide to form cyanoacetic acid. The nitrile group in cyanoacetic acid is hydrolyzed with sodium hydroxide to produce sodium malonate, which is then acidified to yield malonic acid .

Industrial Production Methods

Industrial production of malonic acid-2-13C follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic purity, typically around 99 atom % 13C .

Chemical Reactions Analysis

Types of Reactions

(213C)propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions

Common reagents used in reactions with malonic acid-2-13C include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. These reagents facilitate the formation of mono- or dihalogenated derivatives, as well as mono- or diacyl chlorides .

Major Products Formed

The major products formed from reactions involving malonic acid-2-13C include amides, esters, anhydrides, and acid chlorides. These products are valuable intermediates in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(213C)propanedioic acid is unique due to its specific isotopic labeling at the second carbon position, making it particularly useful for detailed mechanistic studies and tracing experiments. Its high isotopic purity and well-defined labeling position distinguish it from other labeled compounds .

Properties

IUPAC Name

(213C)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462531
Record name Malonic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55514-11-9
Record name Malonic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonic acid-2-13C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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